molecular formula C14H14FNO2S B249740 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide

2-fluoro-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B249740
M. Wt: 279.33 g/mol
InChI Key: CBDVYWOMBVQOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative with a fluorine atom attached to the benzene ring.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is not entirely understood. However, it is believed to act as an inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water to bicarbonate ions and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide have been studied in various in vitro and in vivo models. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This can have various effects on physiological processes such as acid-base balance, respiration, and metabolism.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide for lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research on 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide. One of the primary areas of focus is the development of novel drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various physiological processes. The development of new synthetic methods for the production of this compound and its derivatives is also an area of future research.

Synthesis Methods

The synthesis of 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride and 2-fluorobenzylamine in the presence of a base such as triethylamine. This reaction yields 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide as the final product.

Scientific Research Applications

2-fluoro-N-(4-methylbenzyl)benzenesulfonamide has potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase, which makes it a potential candidate for the development of drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

Product Name

2-fluoro-N-(4-methylbenzyl)benzenesulfonamide

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

2-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-11-6-8-12(9-7-11)10-16-19(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3

InChI Key

CBDVYWOMBVQOGR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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